Comparative Structural Analysis: Linker Geometry and Hydrogen Bonding Capacity
The structural differentiation of 2-(thiophene-2-carbonyl)-1H-imidazole is defined by its 2-carbonyl linkage and the presence of a free N-H group on the imidazole ring. In contrast, the close analog 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole (CAS 62366-48-7) has a methyl group at the N-1 position, which eliminates the hydrogen bond donor capacity and alters the molecular shape and electronic distribution . The distance between the sulfur atom in the thiophene and the N-3 atom in the imidazole is ~5.5 Å in the target compound, a specific pharmacophoric feature that is modified in other positional isomers, such as those with a thiophene-3-carbonyl group .
| Evidence Dimension | Presence of free imidazole N-H hydrogen bond donor |
|---|---|
| Target Compound Data | Present (1 site) |
| Comparator Or Baseline | 1-methyl-2-(thiophene-2-carbonyl)-1H-imidazole (CAS 62366-48-7): Absent |
| Quantified Difference | Qualitative: Loss of H-bond donor capacity |
| Conditions | Molecular structure analysis (InChI/SMILES comparison) |
Why This Matters
For scientists engaged in structure-based drug design or synthetic chemistry, the presence or absence of this single functional group dictates the molecule's potential for key interactions with biological targets and its utility as a building block, making direct substitution with an N-alkylated analog invalid.
